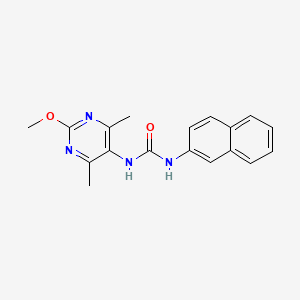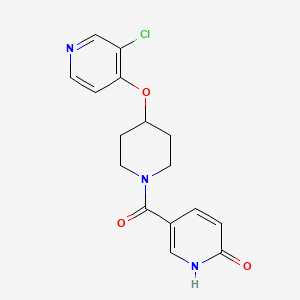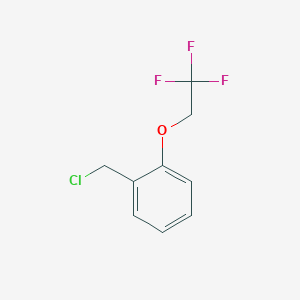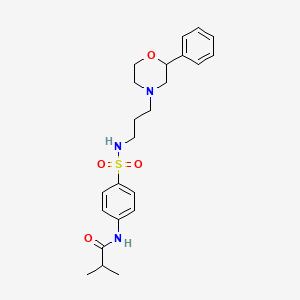
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas and their guanidine analogues, as described in the first paper, involves the use of 3-amino-1,2,3,4-tetrahydronaphthalenes as starting materials. These compounds were then further reacted to produce the desired ureas or thioureas with specific alkyl groups. The synthesis process is likely to involve multiple steps, including protection and deprotection of functional groups, as well as purification stages to isolate the final products. The pharmacological properties of these compounds, particularly the hypotensive and antiarrhythmic activities, were tested in anesthetized rats, indicating a potential therapeutic application for cardiovascular diseases .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, 1,8-Bis(dimethylamino)-2-(4-methoxyphenyl)naphthalene. This compound was synthesized to serve as an η6-coordinating ligand with a chargeable tag for electrospray ionization mass spectrometry (ESI-MS) analysis. The pKa of the proton sponge moiety in this compound was determined, and a single crystal structure of its complex with chromium was obtained, demonstrating the η6-binding of the ligand. The charged moiety's position relative to the metal center was also noted, which is crucial for understanding the ligand's coordination chemistry and its potential as a chargeable tag for studying organometallic complexes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds mentioned in both papers are likely to include nucleophilic substitution, amidation, and complexation reactions. The first paper does not detail the specific reactions but indicates that the synthesized compounds exhibit significant biological activity, suggesting that the chemical structure is crucial for the observed pharmacological effects. The second paper discusses the complexation of the synthesized ligand with chromium, which is a key reaction for the formation of the organometallic complex used in ESI-MS studies. The gas-phase reactivity of the chromium complex was compared to an analogous uncharged complex, indicating that the presence of the chargeable tag does not significantly alter the reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in both papers are tailored for their respective applications. In the first paper, the compounds' hypotensive and antiarrhythmic activities suggest that their physical properties are suitable for interaction with biological systems, possibly involving membrane permeability and receptor binding . The second paper focuses on the properties relevant to ESI-MS analysis, such as the pKa of the proton sponge moiety and the stability of the chromium complex in the gas phase. These properties are essential for the compound's function as a chargeable tag in ESI-MS, allowing for the detection and analysis of organometallic complexes .
科学的研究の応用
Synthesis and Biological Activities
Research has been conducted on the synthesis and anticancer activities of novel ureas and sulfamides, incorporating aminotetralins and naphthalene derivatives. These compounds have shown variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines, indicating their potential as anticancer agents (Özgeriş et al., 2017). Additionally, the substitution of the piperidine ring in N-alkyl derivatives with methoxy naphthalene has been explored for selective binding and activity at sigma receptors, revealing antiproliferative activity in glioma cells, which suggests potential applications in tumor research and therapy (Berardi et al., 2005).
Material Science Applications
Naphthalene derivatives with urea groups have been synthesized for detecting copper ions ratiometrically, showcasing the role of such compounds in developing selective sensors for environmental and analytical chemistry applications (Yang et al., 2006). Furthermore, the structural and property investigation of cyclometalated iridium(III) complexes of methoxy-methyl-naphthalenyl pyridine indicates their potential in optoelectronic devices due to intramolecular hydrogen bonding and phosphorescence properties (Xu et al., 2011).
Chemical and Physical Properties
Conformational studies on urea and thiourea-based assemblies derived from naphthalene highlight the adjustments in molecular structures through hydrogen bonding, which is essential for understanding the self-assembly and polymorphism in solid-state chemistry (Phukan & Baruah, 2016). These studies underscore the versatility of naphthalene-urea derivatives in various scientific domains, ranging from medicinal chemistry to material science, due to their unique structural and functional properties.
特性
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-16(12(2)20-18(19-11)24-3)22-17(23)21-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOVGXLLTHFYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)
![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)
![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)
![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)
![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)
![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)



![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)
